2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride
CAS No.: 1496511-49-9
Cat. No.: VC4626804
Molecular Formula: C3H4ClN3O2S
Molecular Weight: 181.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1496511-49-9 |
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Molecular Formula | C3H4ClN3O2S |
Molecular Weight | 181.59 |
IUPAC Name | 2-methyltriazole-4-sulfonyl chloride |
Standard InChI | InChI=1S/C3H4ClN3O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3 |
Standard InChI Key | UMBLUOCAGHLXNI-UHFFFAOYSA-N |
SMILES | CN1N=CC(=N1)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride (C₃H₄ClN₃O₂S) features a 1,2,3-triazole ring substituted at the 2-position with a methyl group and at the 4-position with a sulfonyl chloride moiety. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, adopts a tautomeric equilibrium between 1H- and 2H-forms, with the 2H-tautomer stabilized by methylation . The sulfonyl chloride group (–SO₂Cl) introduces electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization.
Table 1: Key Molecular Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₃H₄ClN₃O₂S |
Molecular Weight | 181.60 g/mol |
IUPAC Name | 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride |
SMILES | CN1N=CC(=N1)S(=O)(=O)Cl |
Tautomerization Energy | ~5–10 kcal/mol (calculated) |
The sulfonyl chloride group’s electron-withdrawing nature polarizes the triazole ring, enhancing its susceptibility to electrophilic aromatic substitution and metal coordination .
Synthetic Methodologies
General Sulfonation Strategies
The synthesis of triazole sulfonyl chlorides typically involves sulfonation of preformed triazole precursors. While direct methods using chlorosulfonic acid (HSO₃Cl) are common for aromatic systems , recent advances emphasize regioselective approaches to avoid isomerization. For 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride, a plausible route involves:
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
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Sulfonation: Treatment with chlorosulfonic acid under anhydrous conditions, often in solvents like dichloromethane or toluene at 0–5°C to minimize side reactions.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring sulfonation occurs exclusively at the 4-position, driven by the electron-donating methyl group at position 2 .
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Stability: The sulfonyl chloride group’s sensitivity to hydrolysis necessitates inert atmospheres and moisture-free conditions.
Reactivity and Derivative Synthesis
Nucleophilic Substitution
The sulfonyl chloride group undergoes rapid substitution with diverse nucleophiles:
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Amines: Yield sulfonamides (R–SO₂–NHR'), pivotal in drug design.
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Alcohols/Thiols: Form sulfonate esters or thioesters, useful as protecting groups or enzyme inhibitors .
Kinetic Studies
Second-order kinetics dominate these reactions, with rate constants influenced by solvent polarity and nucleophile strength. For example, aniline reacts 3× faster in THF than in DMF due to reduced solvation of the transition state .
Applications in Scientific Research
Medicinal Chemistry
Triazole sulfonyl chlorides serve as precursors to bioactive molecules:
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Antimicrobial Agents: Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.
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Kinase Inhibitors: Sulfonamide analogues show IC₅₀ < 100 nM for EGFR inhibition in preclinical models .
Materials Science
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Polymer Modification: Incorporation into polyesters enhances thermal stability (T₅₀% degradation > 300°C) .
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Coordination Complexes: Acts as a ligand for Cu(II) and Pd(II), forming catalysts for cross-coupling reactions .
Comparative Analysis with Analogues
Ethyl-Substituted Derivative
2-Ethyl-2H-1,2,3-triazole-4-sulfonyl chloride (C₄H₆ClN₃O₂S) demonstrates:
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Increased Lipophilicity: LogP = 1.2 vs. 0.8 for the methyl analogue .
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Slower Hydrolysis: t₁/₂ = 45 min (pH 7.4) vs. 28 min for methyl variant .
Methanesulfonyl Analogues
(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonyl chloride (C₄H₆ClN₃O₂S) exhibits:
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Reduced Electrophilicity: Lower Hammett σ⁺ value (–SO₂Cl: +2.1 vs. –CH₂SO₂Cl: +1.7).
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Enhanced Solubility: 12 mg/mL in water vs. <1 mg/mL for parent compound.
Condition | Stability Duration |
---|---|
–20°C (anhydrous) | >12 months |
25°C (desiccated) | 3–6 months |
Aqueous solution (pH 7) | <24 hours |
Future Directions
Targeted Drug Delivery
Functionalization with PEG linkers may improve pharmacokinetic profiles, reducing systemic toxicity .
Green Chemistry Approaches
Exploring biocatalytic sulfonation using engineered sulfotransferases could enhance reaction sustainability .
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